7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated bicyclic heterocycle characterized by a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl (-CF₃) group at the C-7 position (Figure 1). This scaffold has garnered significant attention in medicinal chemistry due to its structural versatility, metabolic stability, and bioactivity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism .
Synthesis: A robust synthetic route involves microwave-assisted condensation of 3-aminopyrazole with ethyl 4,4,4-trifluoro-2-butynoate, yielding 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key intermediate . Subsequent functionalization at C-3 and C-5 positions is achieved via Suzuki-Miyaura cross-coupling (for C-3 arylation) and SNAr reactions (for C-5 amination or thiolation), enabling rapid diversification .
Applications: The compound serves as a precursor for kinase inhibitors (e.g., Pim1, PI3Kδ) , estrogen receptor (ER) modulators , and antimicrobial agents . Its trifluoromethyl group contributes to enhanced binding affinity and selectivity in biological targets .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHAVBXXIXGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the key intermediate. The reaction is catalyzed by a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination, and it employs a variety of aryl and heteroaryl boronic acids . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which enhances reaction rates and yields. The process involves activating the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) followed by the addition of amine or thiol to give monosubstituted derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the C-5 position, facilitated by the activation of the C–O bond.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for introducing aryl and heteroaryl groups at the C-3 and C-5 positions.
Common Reagents and Conditions:
Reagents: Aryl and heteroaryl boronic acids, PyBroP, amines, thiols.
Conditions: Catalysis by XPhosPdG2/XPhos, microwave-assisted synthesis, activation of the C–O bond.
Major Products: The major products formed from these reactions include 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which have shown potential as anti-inflammatory agents and inhibitors of monoamine oxidase B .
Scientific Research Applications
Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
The synthesis of this compound typically involves various methods, including:
- C-O Bond Activation : Utilizing reagents like PyBroP for activating the C-O bond in lactam functions, allowing for further substitution reactions at the C-5 position.
- Suzuki-Miyaura Cross-Coupling : This method is employed for arylation at the C-3 position using aromatic boronic acids. A notable study achieved an overall yield of 91% through a two-step process involving these reactions .
Pharmacological Activities
This compound derivatives exhibit a wide range of biological activities:
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- A library of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was synthesized and tested against various cancer cell lines. Notably, compounds showed significant growth inhibition in MDA-MB-231 (human breast cancer) cells, with some derivatives demonstrating IC50 values as low as 15.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MDA-MB-231 | 15.3 |
| 6b | MCF-7 | 20.5 |
| 6c | MDA-MB453 | 18.0 |
Antiviral Activity
Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives possess antiviral properties against viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
Inhibition of Kinases
The compound has been identified as a potent inhibitor of various kinases including:
- Pim Kinase : Important in cancer biology.
- Histone Lysine Demethylase KDM4D : Involved in epigenetic regulation.
These inhibitory effects contribute to its potential use in cancer treatment and other diseases where these kinases play a critical role .
Synthesis and Screening
A recent study synthesized a series of glycohybrids derived from pyrazolo[1,5-a]pyrimidines using a copper-catalyzed approach. The anticancer activity was evaluated using MTT assays across multiple cell lines, revealing promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications on the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. Specific substitutions at the C-3 and C-5 positions were found to enhance potency against various targets .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Kinase Inhibition: The trifluoromethyl derivative (6k) exhibits nanomolar Pim1 inhibition, outperforming non-fluorinated pyrazolo[1,5-a]pyrimidines, likely due to improved target binding via hydrophobic interactions .
- ER Selectivity: Bis-trifluoromethylation at C-5 and C-7 in the ER ligand enhances ERβ selectivity, a feature absent in mono-trifluoromethylated variants .
Physicochemical Properties
Table 3: Property Comparison
| Compound | LogP (Calculated) | Solubility (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 2.8 | 12.5 | >60 (CYP3A4) |
| 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | 1.5 | 45.2 | 30 (CYP3A4) |
| Ethyl 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 2.1 | 8.7 | 45 (CYP2D6) |
Key Observations :
- The -CF₃ group in this compound confers higher LogP (2.8) vs. morpholine (1.5) or -CF₂H (2.1) analogues, correlating with improved membrane permeability but reduced aqueous solubility .
- Metabolic stability is superior in trifluoromethylated derivatives due to fluorine's electron-withdrawing effects .
Biological Activity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antitubercular, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. Various derivatives have been synthesized to explore their pharmacological potential.
Antitubercular Activity
A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis (Mtb). The synthesized analogues exhibited promising antitubercular activity with low cytotoxicity. The mechanism of action was not related to traditional pathways such as cell-wall biosynthesis or iron uptake, indicating a unique mode of action. Key findings include:
| Compound | Activity (MIC) | Cytotoxicity (CC50) | Mechanism of Action |
|---|---|---|---|
| 1 | 0.5 µM | >100 µM | Unknown |
| 2 | 0.8 µM | >100 µM | Unknown |
These compounds were shown to act as ionophores that facilitate iron transport into the cell, although their primary antitubercular activity was not directly linked to iron homeostasis .
Anticancer Activity
Research has demonstrated that various pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties. A library of compounds was screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some compounds showed significant inhibition of cell growth, others did not exhibit any notable activity.
| Compound | IC50 (µM) | Cell Line | Control Comparison |
|---|---|---|---|
| 4a | 25 | MDA-MB-231 | YM155 (15 µM) |
| 4b | 30 | MDA-MB-231 | Menadione (10 µM) |
| 4c | >50 | MDA-MB-231 | None |
The most active compounds were further investigated for their selectivity against other cancer cell lines and mechanisms of action .
Antimicrobial and Antibiofilm Activities
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. A series of compounds were synthesized and tested for their antibacterial and antibiofilm activities against various pathogens. The results showed promising activity against biofilm formation and quorum sensing in bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |
|---|---|---|
| 3a | 2 µg/mL | 70 |
| 3b | 4 µg/mL | 60 |
| 3c | 1 µg/mL | 80 |
These findings suggest that these compounds could serve as effective agents in combating bacterial infections and biofilm-related issues .
Q & A
Q. What is the significance of the pyrazolo[1,5-a]pyrimidine core in medicinal chemistry?
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery due to its structural resemblance to purines, enabling bioisosteric replacement in adenosine receptor antagonists and kinase inhibitors. Its rigid bicyclic framework allows diverse functionalization at positions 3, 5, and 7, facilitating the development of compounds with anticancer, antiviral, and anti-inflammatory activities .
Q. What are the standard synthetic routes for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?
A common method involves condensation of 3-aminopyrazoles with trifluoromethylated alkynes or esters. For example, 3-aminopyrazole reacts with ethyl 4,4,4-trifluorobut-2-ynoate under microwave irradiation or conventional heating to yield 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones. Subsequent functionalization via C–O bond activation (e.g., using PyBroP) introduces substituents at position 5 .
Q. How can the structure of this compound derivatives be confirmed experimentally?
Structural confirmation relies on -NMR, -NMR, and LC-MS for purity and molecular weight analysis. X-ray crystallography (e.g., P1/c space group) reveals planarity of the bicyclic core and dihedral angles between substituents, critical for understanding structure-activity relationships (SAR) .
Q. What role does the trifluoromethyl group play in modulating biological activity?
The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity to targets like kinases and phosphodiesterases. For example, in B-Raf inhibitors, the CF group at position 7 improves potency by stabilizing hydrophobic interactions in the ATP-binding pocket .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity?
Systematic SAR involves varying substituents at positions 3, 5, and 6. For instance:
- C-3 : Bulky aryl groups (e.g., 2,4-dichlorophenyl) enhance kinase selectivity.
- C-5 : Electron-withdrawing groups (e.g., nitro or cyano) improve cytotoxicity.
- C-7 : Trifluoromethyl or aminoalkyl groups increase metabolic stability and target engagement. Biological assays (e.g., IC determination against cancer cell lines) and molecular docking validate these modifications .
Q. What strategies address low solubility in pyrazolo[1,5-a]pyrimidine-based compounds?
Q. How do photophysical properties of pyrazolo[1,5-a]pyrimidines impact their use in material science?
Derivatives with extended π-conjugation (e.g., D-π-A systems) exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) studies predict emission wavelengths and quantum yields .
Q. What methodologies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?
Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Solutions include:
Q. How can crystallographic data inform the design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?
X-ray structures (e.g., PDB entries) reveal binding modes of inhibitors in enzyme active sites. For example, the planar pyrazolo[1,5-a]pyrimidine core mimics purine in CDK2 inhibitors, while the trifluoromethyl group occupies hydrophobic subpockets. This guides the optimization of van der Waals interactions and hydrogen bonding .
Q. What in silico tools predict the pharmacokinetic profiles of this compound derivatives?
Computational models (e.g., SwissADME, pkCSM) estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- CYP450 inhibition : Assess drug-drug interaction risks.
- Toxicity : Predict hepatotoxicity using QSAR models. These tools prioritize compounds for synthesis and reduce experimental attrition .
Methodological Tables
Q. Table 1: Key Synthetic Methods for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
